4-(Piperazin-1-yl)pyridine-2-carbonitrile
Overview
Description
4-(Piperazin-1-yl)pyridine-2-carbonitrile is a chemical compound that features a piperazine ring attached to a picolinonitrile moiety
Scientific Research Applications
4-(Piperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
Target of Action
Similar compounds such as piperazine derivatives have been reported to exhibit antimicrobial activity . Therefore, it is plausible that 4-(Piperazin-1-yl)picolinonitrile may also interact with bacterial cells or enzymes as its primary targets.
Mode of Action
Piperazine derivatives have been reported to interact with dna gyrase, a type ii topoisomerase found in bacteria . This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and transcription, thereby exerting an antibacterial effect.
Biochemical Pathways
Based on the potential interaction with dna gyrase mentioned above, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may affect the dna replication and transcription pathways in bacteria .
Pharmacokinetics
Similar compounds such as piperazine derivatives have been reported to exhibit good absorption and distribution profiles . The metabolism and excretion properties of 4-(Piperazin-1-yl)picolinonitrile would need further investigation.
Result of Action
Based on the potential interaction with dna gyrase, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may lead to the disruption of dna replication and transcription in bacteria, thereby exerting an antibacterial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of picolinonitrile with piperazine. One common method includes the nucleophilic substitution reaction where picolinonitrile is reacted with piperazine under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazinyl picolinonitriles .
Comparison with Similar Compounds
4-(Piperazin-1-yl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-(Piperazin-1-yl)aniline: This compound has a similar piperazine ring but differs in the attached functional group.
Piperazine derivatives: Various piperazine derivatives are used in pharmaceuticals and materials science, each with unique properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
4-piperazin-1-ylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWUDIPXIBTLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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